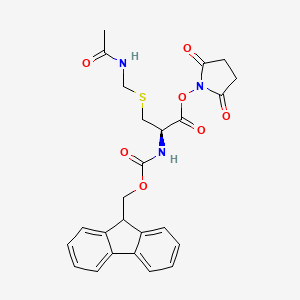

Fmoc-Cys(Acm)-OSu

Übersicht

Beschreibung

Fmoc-cys(acm)-OSu is a useful research compound. Its molecular formula is C25H25N3O7S and its molecular weight is 511.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Cys(Acm)-OSu: wird häufig in der Festphasenpeptidsynthese (SPPS) verwendet. Die Fmoc-Gruppe schützt die Aminogruppe während der Assemblierung der Peptidkette, während die Acm-Gruppe die Thiol-Seitenkette von Cystein schützt. Dieser doppelte Schutz ist entscheidend für die Synthese von Peptiden, die Disulfidbrücken enthalten, die in biologisch aktiven Peptiden häufig vorkommen.

Protein-Engineering

In der Protein-Engineering spielt this compound eine bedeutende Rolle bei der Halbsynthese von Proteinen . Es ermöglicht die ortsspezifische Einführung von Cysteinresten in Proteine, die weiter modifiziert oder zur Bildung von Disulfidbrücken verwendet werden können, wodurch die Stabilität des Proteins erhöht oder die Aktivität verändert wird.

Biokonjugation

Die Verbindung ist ein wichtiges Werkzeug in der Biokonjugationstechnik, wo sie zur Anbindung verschiedener Sonden, Medikamente oder anderer Moleküle an Peptide und Proteine verwendet wird . Die Acm-Gruppe kann unter bestimmten Bedingungen selektiv entfernt werden, wodurch eine reaktive Thiolgruppe freigelegt wird, die für die Konjugation verwendet werden kann.

Chemische Biologie

In der chemischen Biologie wird this compound zur Synthese von peptidbasierten Sonden verwendet, die an spezifische Ziele in Zellen binden können . Diese Sonden können verwendet werden, um biologische Prozesse zu untersuchen oder als Teil therapeutischer Strategien.

Medizinische Chemie

In der medizinischen Chemie wird diese Verbindung zur Herstellung von Bibliotheken von Peptiden für die Arzneimittelforschung verwendet . Die Fähigkeit, Peptide mit einem hohen Maß an Komplexität und Diversität zu erzeugen, ist unerlässlich, um potenzielle Arzneimittelkandidaten zu identifizieren.

Organische Synthese

This compound ist auch in der organischen Synthese wichtig, insbesondere bei der Herstellung komplexer Moleküle, bei denen ein geschützter Cysteinrest erforderlich ist . Es bietet eine zuverlässige Methode zur Einführung von Cystein in größere organische Strukturen.

Analytische Chemie

In der analytischen Chemie können Peptide, die mit this compound synthetisiert wurden, als Standards oder Reagenzien in verschiedenen Assays und analytischen Methoden dienen . Sie werden verwendet, um andere Verbindungen zu quantifizieren oder zu identifizieren oder um die Kinetik biochemischer Reaktionen zu untersuchen.

Umweltwissenschaften

Obwohl nicht direkt mit den Umweltwissenschaften verwandt, können Peptide und Proteine, die mit this compound synthetisiert wurden, in der Umweltüberwachung eingesetzt werden. Beispielsweise können sie Teil von Sensoren sein, die Giftstoffe oder Schadstoffe in der Umwelt nachweisen .

Wirkmechanismus

Target of Action

Fmoc-cys(acm)-OSu, also known as N-α-Fmoc-S-acetamidomethyl-L-cysteine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences in peptides where a cysteine residue is needed .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Acm (acetamidomethyl) group is a protective group for the thiol group of the cysteine residue . These protective groups can be selectively removed under specific conditions to reveal the functional groups they were protecting .

Result of Action

The primary result of the action of this compound is the successful incorporation of a cysteine residue into a peptide chain with the thiol group protected. This allows for further synthetic steps or deprotection to yield the desired peptide .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the choice of solvent, temperature, and the presence of other reagents . The stability of the compound is also affected by storage conditions .

Biochemische Analyse

Biochemical Properties

Fmoc-cys(acm)-OSu plays a crucial role in biochemical reactions, especially in the synthesis of cysteine-containing peptides. The compound interacts with various enzymes and proteins during the SPPS process. For instance, the Acm group can be removed using mercury (II) or silver (I) ions to yield cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides . These interactions are essential for the formation of disulfide bonds in peptides, which are critical for the structural stability and function of many proteins.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis. The compound influences cell function by facilitating the incorporation of cysteine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues are often involved in redox reactions and can modulate the activity of various enzymes and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Acm group protects the thiol group of cysteine during peptide synthesis, preventing unwanted side reactions. Upon removal of the Acm group, the free thiol can form disulfide bonds, which are crucial for the proper folding and stability of proteins . This mechanism is vital for the synthesis of functional peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the removal of the Acm group and subsequent formation of disulfide bonds can be efficiently controlled, ensuring the integrity of synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates the efficient synthesis of cysteine-containing peptides without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of free thiols or the presence of residual reagents used for Acm group removal . These effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the SPPS process. These interactions are crucial for the incorporation of cysteine residues into peptides and the subsequent formation of disulfide bonds . The metabolic flux and levels of metabolites can be influenced by the efficiency of these enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms . These factors determine the efficiency of peptide synthesis and the availability of cysteine residues for disulfide bond formation.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where peptide synthesis occurs. This localization is essential for the proper functioning of the synthesized peptides and the formation of disulfide bonds . The activity and function of this compound are closely linked to its precise subcellular distribution.

Eigenschaften

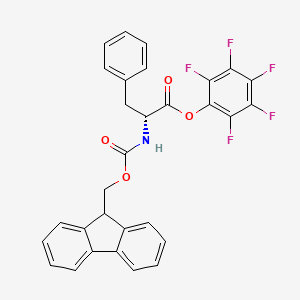

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O7S/c1-15(29)26-14-36-13-21(24(32)35-28-22(30)10-11-23(28)31)27-25(33)34-12-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-14H2,1H3,(H,26,29)(H,27,33)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULFXHPZSDOLA-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

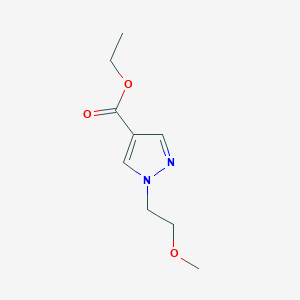

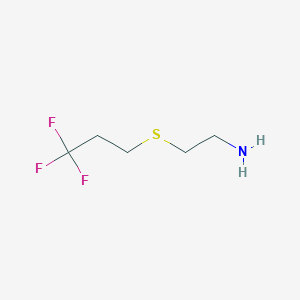

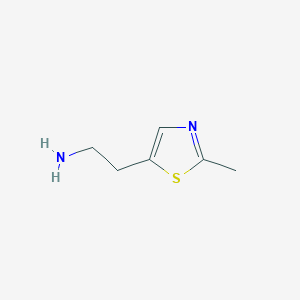

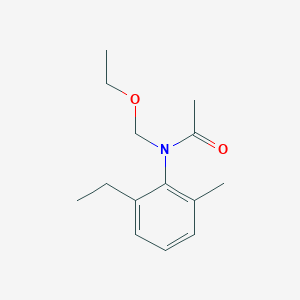

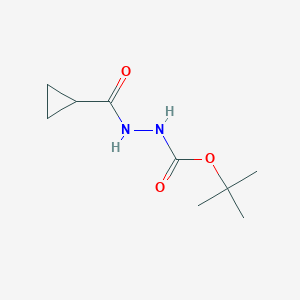

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)

![5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1442708.png)

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid](/img/structure/B1442711.png)